REACTION_CXSMILES
|
[C:1](N1C=CN=C1)([N:3]1[CH:7]=[CH:6][N:5]=[CH:4]1)=[O:2].[CH3:13][O:14][CH:15]([O:18][CH3:19])[CH2:16][NH2:17]>CCOC(C)=O>[CH3:13][O:14][CH:15]([O:18][CH3:19])[CH2:16][NH:17][C:1]([N:3]1[CH:7]=[CH:6][N:5]=[CH:4]1)=[O:2]
|
Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
COC(CN)OC
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled on an ice-bath
|
Type
|
CUSTOM
|
Details
|
resulting in a suspension
|
Type
|
CUSTOM
|
Details
|
was kept below 25 ° C
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
STIRRING
|
Details
|
was stirred for 2 hours at RT
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
for 30 minutes while cooling on an ice-bath
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
STIRRING
|
Details
|
stirred in EtOAc (400 ml) during 15 minutes
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with DIPE (2×50 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(CNC(=O)N1C=NC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 277 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |